molecular formula C16H16N4OS2 B4407852 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4407852
M. Wt: 344.5 g/mol
InChI Key: AKUWWXDYQQSNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide is not fully understood. However, it is believed that this compound may act by inhibiting specific enzymes or interfering with cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may have potential applications in the development of new drugs or therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide in lab experiments include its unique chemical structure and potential biological activity. However, limitations may include the need for specialized equipment or expertise to synthesize and study this compound.

Future Directions

For research on 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide could include further studies on its mechanism of action, as well as its potential applications in the development of new drugs or therapies. Other potential areas of research could include the optimization of synthesis methods or the exploration of new derivatives with enhanced biological activity.

Scientific Research Applications

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been studied for its potential biological activity. One study found that this compound showed inhibitory activity against a specific enzyme, which could have implications for the development of new drugs. Another study found that this compound showed potential as an antifungal agent.

properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-12(14(21)19-15-17-8-10-22-15)23-16-18-7-9-20(16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUWWXDYQQSNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.